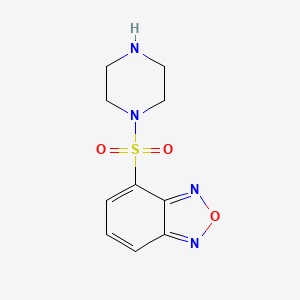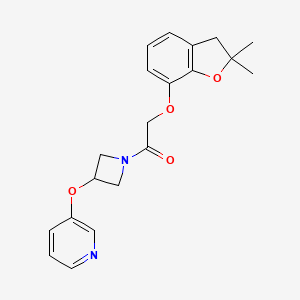
3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O4 and its molecular weight is 482.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Cytotoxic Potential
Research has explored the synthesis of quinazolinone derivatives with significant cytotoxic activity against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds demonstrating IC(50) values less than 10 nM. These compounds have been synthesized through reactions involving 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione and primary amines, leading to the production of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids (Deady et al., 2003). Similarly, novel quinazolinone derivatives synthesized from para-amino-m-cresol and antranilic acid, then tested for cytotoxic activity against MCF-7 and HeLa cell lines, demonstrated significant cytotoxicity, with some showing high potency (Poorirani et al., 2018).
Herbicidal Activity of Quinazolinone Derivatives
Research into novel 4-hydroxyphenylpyruvate dioxygenase inhibitors has led to the discovery of quinazoline-2,4-dione hybrids displaying excellent herbicidal activity. These compounds, designed through a ring-expansion strategy, exhibit significant potency against resistant weeds, with some derivatives showing broad-spectrum weed control and excellent crop safety (He et al., 2020). Further studies synthesized triketone-containing quinazoline-2,4-dione derivatives, which demonstrated better or excellent herbicidal activity against a wide range of weeds. This research highlights the quinazoline-2,4-dione motif's potential for further optimization in herbicide development (Wang et al., 2014).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2,5-dimethylphenyl)-2-amino-4(3H)-quinazolinone, which is then reacted with 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde to form the second intermediate, 3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "2,5-dimethylaniline", "2-chloroacetyl chloride", "sodium hydroxide", "acetic acid", "4-isopropoxyphenylhydrazine", "acetic anhydride", "phosphorus oxychloride", "sodium bicarbonate", "3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde" ], "Reaction": [ "Step 1: 2,5-dimethylaniline is reacted with 2-chloroacetyl chloride in the presence of sodium hydroxide to form 3-(2,5-dimethylphenyl)-2-chloroacetylquinazolin-4(3H)-one.", "Step 2: The intermediate from step 1 is then treated with acetic acid to form 3-(2,5-dimethylphenyl)-2-acetylquinazolin-4(3H)-one.", "Step 3: 4-isopropoxyphenylhydrazine is reacted with acetic anhydride to form 4-isopropoxyphenylhydrazide.", "Step 4: The intermediate from step 2 is then reacted with phosphorus oxychloride to form 3-(2,5-dimethylphenyl)-2-chloroquinazolin-4(3H)-one.", "Step 5: The intermediate from step 4 is then treated with sodium bicarbonate and 4-isopropoxyphenylhydrazide to form 3-(2,5-dimethylphenyl)-2-(4-isopropoxyphenyl)-4(3H)-quinazolinone.", "Step 6: The final intermediate, 3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, is then formed by reacting the intermediate from step 5 with 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of acetic acid." ] } | |
CAS RN |
1358107-82-0 |
Molecular Formula |
C28H26N4O4 |
Molecular Weight |
482.54 |
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C28H26N4O4/c1-17(2)35-21-13-11-20(12-14-21)26-29-25(36-30-26)16-31-23-8-6-5-7-22(23)27(33)32(28(31)34)24-15-18(3)9-10-19(24)4/h5-15,17H,16H2,1-4H3 |
InChI Key |
PVXUGBAWZIXFEE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2828560.png)
![N-(2-methoxyethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2828561.png)

![Phenyl[(thien-2-ylcarbonyl)amino]acetic acid](/img/structure/B2828563.png)




![Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2828570.png)
![N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2828573.png)
![6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2828577.png)
![Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2828578.png)

